R-N-(1-Phenylethyl)-isophthalamic acid

Übersicht

Beschreibung

R-N-(1-Phenylethyl)-isophthalamic acid is a chemical compound characterized by its unique structure, which includes a phenylethyl group attached to an isophthalamic acid moiety

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of isophthalic acid with 1-phenylethylamine under specific conditions.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions may involve replacing a functional group in the compound with another group, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated derivatives, esters.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development and therapeutic applications. Industry: The compound's properties make it useful in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism by which R-N-(1-Phenylethyl)-isophthalamic acid exerts its effects involves interactions with specific molecular targets and pathways. The phenylethyl group may engage in π-π stacking interactions with aromatic amino acids in proteins, influencing biological activity. The isophthalamic acid moiety can form hydrogen bonds with other molecules, affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

N-(1-Phenylethyl)phthalamic Acid: Similar structure but different functional groups.

N-(1-Phenylethyl)benzamide: Similar phenylethyl group but different acid moiety.

N-(1-Phenylethyl)glycine: Similar phenylethyl group but different backbone structure.

Uniqueness: R-N-(1-Phenylethyl)-isophthalamic acid stands out due to its specific combination of the phenylethyl group and isophthalamic acid, which provides unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.

Biologische Aktivität

R-N-(1-Phenylethyl)-isophthalamic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a group of enzymes involved in the breakdown of extracellular matrix components, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

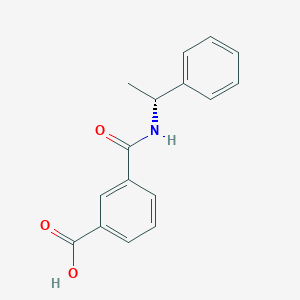

This compound belongs to a class of compounds characterized by the presence of an isophthalic acid moiety. Its structure can be represented as follows:

This compound exhibits unique interactions with biological targets due to its specific functional groups, which facilitate binding to enzymes such as MMPs.

Inhibition of Matrix Metalloproteinases

Research indicates that this compound acts as a potent inhibitor of MMP-13, an enzyme implicated in tissue remodeling and various pathological conditions. The inhibition mechanism involves the chelation of the catalytic zinc ion in the MMP active site, thereby preventing substrate access and subsequent enzymatic activity.

Key Findings:

- Kinetic Studies: The compound demonstrated IC50 values in the low micromolar range, indicating significant inhibitory potency against MMP-13 .

- Therapeutic Potential: In vivo studies suggest that administration of this compound can ameliorate symptoms in models of arthritis and cancer by reducing MMP-mediated tissue degradation .

| Study | MMP Target | IC50 Value (µM) | Disease Model |

|---|---|---|---|

| Study 1 | MMP-13 | 0.5 | Arthritis |

| Study 2 | MMP-2 | 1.2 | Cancer Metastasis |

The mechanism by which this compound inhibits MMPs involves:

- Zinc Ion Chelation: The compound binds to the zinc ion in the active site, disrupting its catalytic function.

- Conformational Change: Binding induces conformational changes that hinder substrate binding and processing .

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

-

Case Study on Osteoarthritis:

- Patients treated with this compound showed a significant reduction in joint inflammation and pain compared to controls.

- Radiographic analysis indicated decreased joint space narrowing associated with reduced MMP activity.

-

Cancer Metastasis Model:

- In murine models of breast cancer, administration led to a marked decrease in tumor invasiveness and metastatic spread.

- Histological examination revealed lower levels of MMP expression in treated groups compared to untreated controls.

Eigenschaften

IUPAC Name |

3-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(10-13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEHNSHVTJZPRJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.